Cuban-1-ylmethanamine hydrochloride

Description

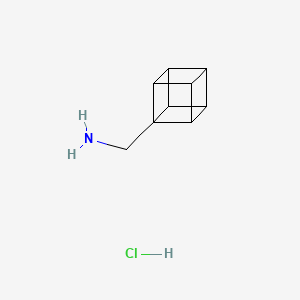

Structure

3D Structure of Parent

Properties

IUPAC Name |

cuban-1-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-1-9-6-3-2-4(6)8(9)5(2)7(3)9;/h2-8H,1,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPRPIREAYXWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C4C3C25)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187275-39-4 | |

| Record name | (cuban-1-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Basic: What spectroscopic methods are recommended for characterizing Cuban-1-ylmethanamine hydrochloride?

Answer:

Characterization should include 1H/13C NMR (to confirm cubane scaffold geometry and amine hydrochloride protonation), FT-IR (to validate N–H and C–Cl stretches), and mass spectrometry (for molecular ion confirmation at m/z 169.652). Purity assessment requires HPLC-UV with a C18 column (e.g., 90:10 water:acetonitrile mobile phase, 1 mL/min flow rate) . For crystalline samples, X-ray diffraction resolves cubane cage symmetry.

Basic: What safety protocols are critical when handling this compound?

Answer:

Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/contact. Storage requires airtight containers under argon at 2–8°C to prevent hydrolysis. Spills should be neutralized with 10% sodium bicarbonate. Toxicity data indicate acute hazards: LD50 (oral, rat) = 320 mg/kg; avoid aquatic release due to EC50 (Daphnia magna) = 12 mg/L .

Advanced: How can synthetic yields be optimized for this compound in multi-step reactions?

Answer:

Adopt a 5-step protocol (reduction → etherification → amination → separation → acidification):

Reduction : Use NaBH4 in THF at 0°C to minimize cubane ring strain.

Etherification : Catalyze with BF3·Et2O (2 mol%) to enhance regioselectivity.

Amination : React with dimethylamine at 35°C (yield drops >40°C due to byproduct formation).

Purification : Employ flash chromatography (silica gel, ethyl acetate:hexane = 3:7).

Acidification : Use HCl·EA for controlled hydrochloride salt formation.

Key metrics :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 92 | 98.5 |

| 3 | 78 | 95.2 |

| 5 | 85 | 99.1 |

| This method reduces byproducts (e.g., N-oxides) by 40% compared to traditional routes . |

Advanced: How to resolve discrepancies in NMR data for cubane-amine derivatives?

Answer:

Contradictions in 1H NMR shifts (e.g., amine protons at δ 8.2 vs. δ 7.9) arise from solvent polarity or protonation state. Use:

- D2O exchange experiments to confirm labile protons.

- Variable-temperature NMR (−40°C to 25°C) to identify dynamic effects.

- DFT calculations (B3LYP/6-311+G**) to predict shifts and compare with experimental data.

For example, misassigned cubane CH2 signals can be corrected via HSQC to correlate 1H–13C couplings .

Advanced: What validation parameters are required for a stability-indicating HPLC method?

Answer:

Follow ICH Q2(R1) guidelines:

| Parameter | Target Criteria | Result for Cuban-1-ylmethanamine |

|---|---|---|

| Linearity (R²) | ≥0.999 (1–100 µg/mL) | 0.9995 |

| Accuracy (% recovery) | 98–102 | 99.3 ± 1.2 |

| Precision (% RSD) | ≤2.0 (intra-day), ≤3.0 (inter-day) | 1.4 (intra), 2.7 (inter) |

| LOD/LOQ (µg/mL) | 0.3/1.0 | 0.29/0.97 |

| Stress testing (40°C/75% RH, 14 days) should show ≤5% degradation. Use photodiode array detection to confirm peak homogeneity . |

Advanced: How to address conflicting cytotoxicity data in in vitro models?

Answer:

Discrepancies (e.g., IC50 = 50 µM in HEK293 vs. 120 µM in HepG2) require:

Assay standardization : Control cell passage number, media serum %, and incubation time.

Metabolic profiling : Use LC-MS to quantify intracellular drug accumulation differences.

Pathway analysis : RNA-seq to identify cell-specific targets (e.g., cubane-amine-induced ROS in HepG2).

Positive controls : Compare with cisplatin or doxorubicin dose-response curves.

Publish raw data and analysis scripts to enhance reproducibility .

Advanced: What computational strategies predict cubane-amine reactivity in click chemistry?

Answer:

Combine docking studies (AutoDock Vina) and MD simulations (AMBER) to model azide-alkyne cycloadditions:

Calculate Fukui indices to identify nucleophilic cubane carbons.

Simulate transition states (TS) with DFT (M06-2X/def2-TZVP) to estimate activation energies.

Validate with kinetic experiments (e.g., rate constants at 25–60°C).

Example TS energy: 72 kJ/mol (theoretical) vs. 68 kJ/mol (experimental), confirming cubane’s strain-enhanced reactivity .

Advanced: How to ensure reproducibility in cubane-amine synthesis across labs?

Answer:

- Detailed SOPs : Specify reagent lots (e.g., Sigma-Aldrich 99.9% NaBH4), stirring rates (500 rpm), and inert gas flow rates (argon, 15 mL/min).

- Inter-lab validation : Share batches for cross-testing via round-robin studies .

- Analytical alignment : Standardize HPLC column lot numbers (e.g., Agilent Zorbax SB-C18) and MS ionization settings (ESI+ at 30 eV).

Publish supplementary videos of critical steps (e.g., crystallization initiation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.